molecular formula C9H8F4N2O3 B2409413 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline CAS No. 208038-84-0

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline

Cat. No. B2409413
M. Wt: 268.168
InChI Key: BUPGJWMGPAHCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline is a chemical compound with the formula C9H8F4N2O3 . It is used for research purposes . The molecular weight of this compound is 268.17 .


Molecular Structure Analysis

The molecular structure of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline consists of a benzene ring substituted with a nitro group and an aniline group . The aniline group is further substituted with a tetrafluoropropoxy group .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Catalytic Hydrogenation of Nitroarenes : This chemical is involved in the catalytic hydrogenation of nitroarenes, an environmentally friendly technology for producing anilines. Anilines are crucial intermediates in manufacturing agrochemicals, pharmaceuticals, and dyes. The process uses catalysts like FeOx-supported platinum to achieve high activity and selectivity (Wei et al., 2014).

  • Chemoselective Transfer Hydrogenation : Chemoselective transfer hydrogenation of functionalized nitroarenes to anilines is another significant application. Cobalt oxide-based nanomaterials are employed as catalysts for this process. This is crucial for synthesizing diverse chemicals like pigments and pharmaceuticals (Jagadeesh et al., 2015).

Organic Chemistry and Drug Synthesis

  • Synthesis of Nilotinib Intermediates : The synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, illustrates the role of similar compounds in pharmaceutical synthesis. This process involves several steps, including fluorination and substitution reactions (Yang Shijing, 2013).

  • Synthesis of SF5-Containing Benzimidazoles : Direct amination of nitro(pentafluorosulfanyl)benzenes, followed by reduction, provides a method for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These are important for various chemical and pharmaceutical applications (Pastýříková et al., 2012).

Radiation Chemistry

  • Radiation Chemistry in Solvent Extraction : The radiation-chemical robustness of similar compounds is essential in the design of extraction systems for nuclear waste solutions. This includes studying their behavior under irradiation and identifying major radiolysis products, which is vital for ensuring efficient and safe solvent extraction processes (Swancutt et al., 2011).

Spectroscopic Studies

  • Vibrational Spectroscopic Studies : Research includes vibrational spectroscopic studies and ab initio calculations on similar compounds. This helps in understanding their molecular and electronic properties, which is crucial in various areas of chemical research (Mary et al., 2008).

Safety And Hazards

The safety and hazards of 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline are not well-documented . As with all chemicals, it should be handled with care, and appropriate safety measures should be taken.

Future Directions

The future directions for 3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline are not clear as it is a research chemical . Its potential applications could be explored in various fields of chemistry and materials science.

properties

IUPAC Name

3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O3/c10-8(11)9(12,13)4-18-7-2-5(14)1-6(3-7)15(16)17/h1-3,8H,4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPGJWMGPAHCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])OCC(C(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline

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